molecular formula C17H18ClFN2O4 B2898384 3-(1-(3-(2-Chloro-6-fluorophenyl)propanoyl)piperidin-4-yl)oxazolidine-2,4-dione CAS No. 2034494-16-9

3-(1-(3-(2-Chloro-6-fluorophenyl)propanoyl)piperidin-4-yl)oxazolidine-2,4-dione

Cat. No. B2898384
M. Wt: 368.79
InChI Key: MFRWGTIAPXNPOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-(3-(2-Chloro-6-fluorophenyl)propanoyl)piperidin-4-yl)oxazolidine-2,4-dione, also known as CFTR corrector, is a small molecule that has been studied for its potential therapeutic applications in cystic fibrosis.

Scientific Research Applications

Suzuki–Miyaura Cross-Coupling Reactions

In organic chemistry, the compound could be used in Suzuki–Miyaura cross-coupling reactions. These reactions are pivotal for forming carbon-carbon bonds and are widely applied in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Catalysis and Reaction Mechanisms

The compound’s structure suggests it could play a role in studying catalysis and reaction mechanisms, particularly in reactions involving palladium . Its stability and reactivity could provide insights into transmetalation processes .

properties

IUPAC Name

3-[1-[3-(2-chloro-6-fluorophenyl)propanoyl]piperidin-4-yl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClFN2O4/c18-13-2-1-3-14(19)12(13)4-5-15(22)20-8-6-11(7-9-20)21-16(23)10-25-17(21)24/h1-3,11H,4-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFRWGTIAPXNPOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)COC2=O)C(=O)CCC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClFN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-(3-(2-Chloro-6-fluorophenyl)propanoyl)piperidin-4-yl)oxazolidine-2,4-dione

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